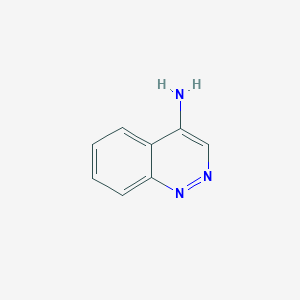

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

"5-Nitro-3-phenyl-1H-indole-2-carboxylic acid" is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its study encompasses a wide range of analyses including synthesis methods, molecular and chemical properties, and interactions with other substances.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies that introduce nitro groups and phenyl substituents into the indole ring. For example, nucleophilic addition reactions to 3-nitro-1-(phenylsulfonyl)indole and the synthesis of tetracyclic thieno[3,2-c]-δ-carbolines showcase methods for modifying indole structures to produce 2-substituted-3-nitroindoles and related compounds (Alford, Kishbaugh, & Gribble, 2010).

Molecular Structure Analysis

Indole derivatives, including those with nitro and phenyl groups, have been studied for their molecular structures using X-ray diffraction and spectroscopic methods. These studies often reveal charge transfer interactions and a network of hydrogen-bonding interactions, important for understanding the compound's stability and reactivity (Lynch et al., 1998).

Chemical Reactions and Properties

Reactions involving indoles, such as those with nitrogen dioxide or nitrous acid, can lead to the formation of various derivatives including isonitroso and nitroso indole derivatives. These reactions highlight the reactivity of the nitro group and its influence on the indole ring's chemistry (Astolfi et al., 2006).

Physical Properties Analysis

The physical properties of "5-Nitro-3-phenyl-1H-indole-2-carboxylic acid" and related compounds are influenced by their molecular structures. Studies on crystal structures and non-linear optical properties of related adducts provide insights into the material's potential applications in optical technologies (Lynch et al., 1998).

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity, stability, and interactions with biomolecules, are areas of active research. For instance, studies on the interaction between nitro-indole derivatives and bovine hemoglobin offer insights into the biological interactions and potential bioactivity of these compounds (Jian, 2009).

Applications De Recherche Scientifique

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties .

- Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .

- Results : The synthesis resulted in a good yield (84% yield) .

-

Biological Potential of Indole Derivatives

- Field : Pharmacology

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .

- Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Preparation of Anthranilic Acids

- Field : Organic Synthesis

- Application : 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is used as a reactant for the preparation of anthranilic acids .

- Method : The method involves using bromamine-B oxidant and palladium chloride catalyst .

- Results : The results or outcomes of this application are not specified in the source .

-

Synthesis of Alkaloids

- Field : Organic Chemistry

- Application : Indole derivatives are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .

- Method : The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis .

- Results : The synthesis results in the production of biologically active compounds for the treatment of various disorders in the human body .

-

Biotechnological Production

- Field : Biotechnology

- Application : Indole derivatives have value for flavour and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

- Method : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : The results show that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Preparation of Anthranilic Acids

- Field : Organic Synthesis

- Application : 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is used as a reactant for the preparation of anthranilic acids .

- Method : The method involves using bromamine-B oxidant and palladium chloride catalyst .

- Results : The results or outcomes of this application are not specified in the source .

-

Total Synthesis of Dibromophakellin and Analogs

- Field : Organic Chemistry

- Application : 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is used as a reactant for the total synthesis of dibromophakellin and its analogs .

- Method : The specific method of synthesis is not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

-

Synthesis of Pyrrolizidine Alkaloid Trachelanthamidine

- Field : Organic Chemistry

- Application : 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid trachelanthamidine .

- Method : The specific method of synthesis is not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

-

Stereoselective Preparation of Renieramycin G Analogs

- Field : Organic Chemistry

- Application : 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is used as a reactant for the stereoselective preparation of renieramycin G analogs .

- Method : The specific method of synthesis is not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

-

Synthesis of Indirubin Derivatives

- Field : Organic Chemistry

- Application : 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is used as a reactant for the synthesis of indirubin derivatives .

- Method : The specific method of synthesis is not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

-

Preparation of Amide Conjugates with Ketoprofen

- Field : Organic Chemistry

- Application : 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid is used as a reactant for the preparation of amide conjugates with ketoprofen . These conjugates are inhibitors of Gli1-mediated transcription in the Hedgehog pathway .

- Method : The specific method of synthesis is not specified in the source .

- Results : The results or outcomes of this application are not specified in the source .

Propriétés

IUPAC Name |

5-nitro-3-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

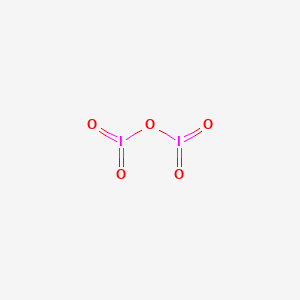

InChI |

InChI=1S/C15H10N2O4/c18-15(19)14-13(9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)16-14/h1-8,16H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZNTPXQZKYUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351459 | |

| Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |

CAS RN |

14182-37-7 | |

| Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.